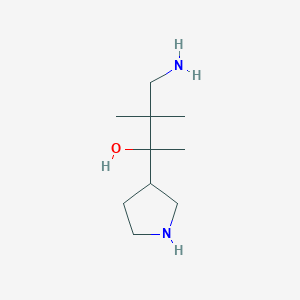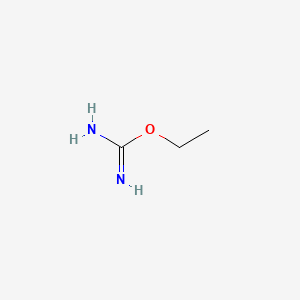
Carbamimidic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxymethanimidamide is a chemical compound with the molecular formula C3H8N2O It is an organic compound that belongs to the class of carboximidamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethoxymethanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of ethyl formate with ammonia, followed by the addition of a suitable amine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ethoxymethanimidamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethoxymethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethoxymethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The pathways involved often include nucleophilic addition or substitution mechanisms.
Comparaison Avec Des Composés Similaires
Ethoxymethanimidamide can be compared with other similar compounds, such as:
Methanimidamide: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethylcarbodiimide: Similar in structure but used primarily as a coupling agent in peptide synthesis.
N,N’-Diisopropylethoxymethanimidamide: A more sterically hindered derivative, offering different reactivity profiles.
Ethoxymethanimidamide stands out due to its unique combination of reactivity and stability, making it a valuable compound in various chemical processes.
Propriétés
Numéro CAS |
28464-55-3 |
|---|---|
Formule moléculaire |
C3H8N2O |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
ethyl carbamimidate |
InChI |
InChI=1S/C3H8N2O/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) |
Clé InChI |
HEFJCHKCDAWHDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
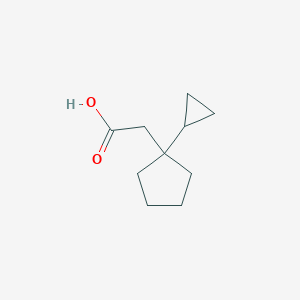
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
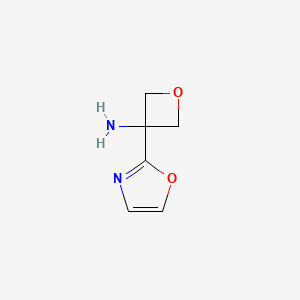
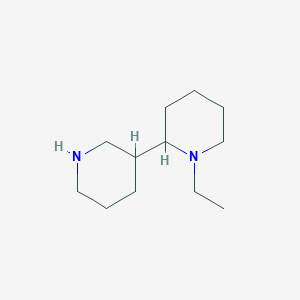
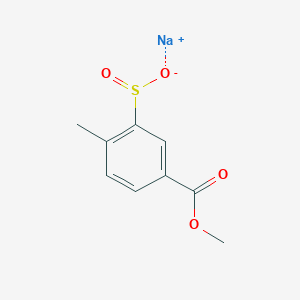
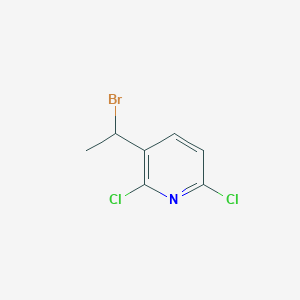
![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)
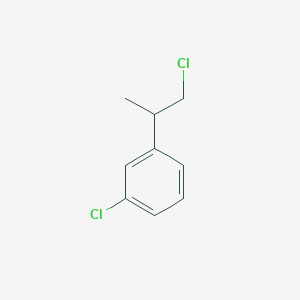

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
